molecular formula C10H12N2O6 B12784680 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3',5'-O-Hemiacetal CAS No. 130464-14-1

1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3',5'-O-Hemiacetal

Cat. No.: B12784680
CAS No.: 130464-14-1
M. Wt: 256.21 g/mol
InChI Key: JDLALIPYZHDYAP-DQYLMENISA-N
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Description

1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is a nucleoside analogue with a unique structure that includes a formyl group at the 3’ position of the lyxo-pentofuranosyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal typically involves the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the formyl group at the 3’ position. The uracil base is then attached to the sugar moiety through a glycosidic bond. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic route described above, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

    Oxidation: 1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.

    Reduction: 1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.

    Biology: Studied for its potential role in the modification of nucleic acids and its effects on biological processes.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The formyl group at the 3’ position can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Deoxy-3-C-allyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with an allyl group instead of a formyl group.

    1-(3-Deoxy-3-C-hydroxymethyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a hydroxymethyl group instead of a formyl group.

    1-(3-Deoxy-3-C-carboxyl-beta-D-lyxo-pentofuranosyl)uracil: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness

1-(3-Deoxy-3-C-formyl-beta-D-lyxo-pentofuranosyl)uracil-3’,5’-O-Hemiacetal is unique due to the presence of the formyl group at the 3’ position, which can participate in various chemical reactions and potentially enhance its biological activity compared to similar compounds .

Properties

CAS No.

130464-14-1

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

1-[(2R)-3,4-dihydroxy-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O6/c13-5-1-2-12(10(16)11-5)8-7(14)6-4(18-8)3-17-9(6)15/h1-2,4,6-9,14-15H,3H2,(H,11,13,16)/t4?,6?,7?,8-,9?/m1/s1

InChI Key

JDLALIPYZHDYAP-DQYLMENISA-N

Isomeric SMILES

C1C2C(C([C@@H](O2)N3C=CC(=O)NC3=O)O)C(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)C(O1)O

Origin of Product

United States

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